

Telacebec electron cryomicroscopy CIII2CIV2 structure determination

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Compound Focus: Telacebec ditosylate

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Telacebec-CIII₂CIV₂ Interaction Analysis

Analysis Aspect	Technical Approach	Key Findings/Parameters
Inhibitor Binding Site	Cryo-EM structure determination of <i>M. smegmatis</i> CIII ₂ CIV ₂ with/without telacebec [1]	Telacebec binds to the Q _P site in CIII; imidazopyridine moiety and A-benzene ring form key contacts [1]
Functional Inhibition	Menaquinol: oxygen oxidoreductase activity assay [1]	Inhibition at concentrations comparable to those inhibiting electron transfer in membranes and <i>M. tuberculosis</i> growth [1]
Technical Resolution	Single-particle cryo-EM and subtomogram averaging [2] [3]	Capable of reaching sub-nanometer resolution (<1 nm); sufficient for drug binding site analysis [3]
Resistance Mutations	Genetic analysis of resistant mutants [1]	T313I and T313A mutations in the <i>qcrB</i> gene confer resistance [1]

Application Note: Structural Elucidation of Telacebec Binding to the Mycobacterial Respiratory Supercomplex

Introduction and Biological Significance

Tuberculosis (TB) remains a leading cause of death by infectious disease globally, with increasing incidence of drug-resistant infections creating an urgent need for novel therapeutic strategies [1]. The mycobacterial electron transport chain has been validated as a productive target space for antibiotics, most notably by bedaquiline, which targets ATP synthase. Telacebec (Q203) represents one of the few new anti-TB compound classes with demonstrated clinical efficacy in over 50 years [1]. This imidazopyridine compound exhibits potent activity against *Mycobacterium tuberculosis* and shows promise for treating nontuberculosis mycobacterial infections like Buruli ulcer [1].

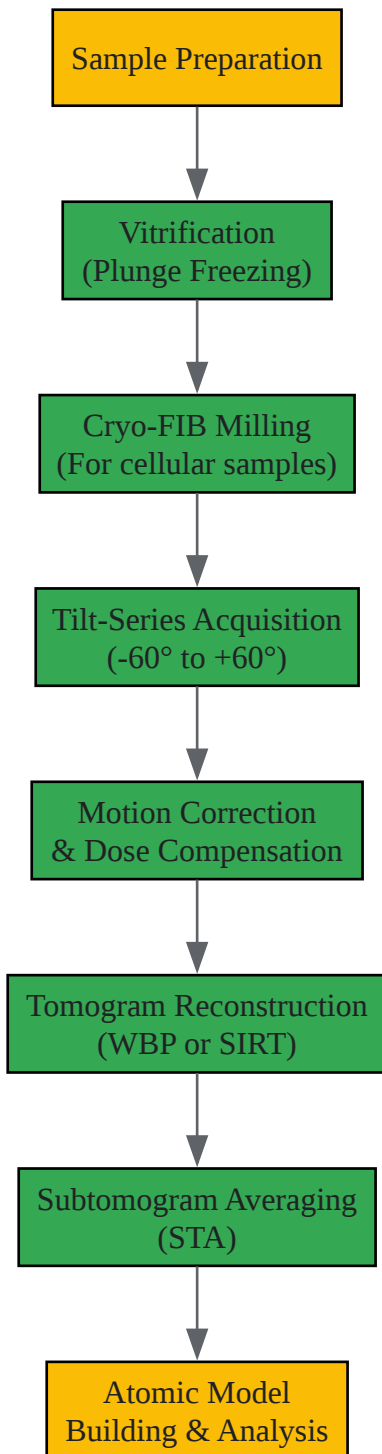
Telacebec targets the essential CIII₂CIV₂ respiratory supercomplex, which is a key component of the mycobacterial branched electron transport chain [1]. Unlike canonical respiratory systems, mycobacteria utilize menaquinone (MQ) as an intermediate electron carrier rather than ubiquinone. The CIII₂CIV₂ supercomplex transfers electrons from menaquinol to molecular oxygen while simultaneously translocating protons across the membrane to generate the proton motive force for ATP synthesis [1]. For certain pathogens like *M. leprae* and *M. ulcerans*, which lack the alternative cytochrome *bd* branch, the CIII₂CIV₂ supercomplex is absolutely essential [1].

Technical Approach and Structural Analysis

2.1 Cryo-Electron Microscopy Workflow

The determination of telacebec's binding mechanism relied on advanced cryo-electron microscopy (cryo-EM) techniques. The general workflow for cryo-EM analysis, as detailed across multiple sources, involves several critical stages that ensure high-resolution structure determination [4] [2] [3].

The diagram below illustrates the key stages from sample preparation to final structure determination:



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For the telacebec-CIII₂CIV₂ structural studies, the supercomplex was isolated from *Mycobacterium smegmatis* and vitrified using plunge freezing methods [1] [4]. The samples were then imaged using cryo-electron microscopy, collecting data from both telacebec-bound and unbound states [1]. The resulting

structures revealed unexpected conformational flexibility, including movement of the SOD subunit toward cyt. *cc*, supporting the possibility of direct electron transfer from superoxide to CIV [1].

2.2 Key Structural Findings and Inhibition Mechanism

The cryo-EM structures of CIII₂CIV₂ with and without telacebec provided unprecedented insights into the compound's mechanism of action. Telacebec binds specifically to the CIII component of the supercomplex, localized to the menaquinol oxidation (Q_p) site near the periplasmic side of the membrane [1]. The structural analysis demonstrated that the imidazopyridine moiety and A-benzene ring of telacebec form the majority of protein-inhibitor contacts, effectively blocking menaquinol binding and oxidation [1].

The binding mode explains how telacebec prevents electron transfer through the complex, ultimately inhibiting respiration and ATP synthesis. This structural information correlates perfectly with functional assays showing that telacebec inhibits the menaquinol:oxygen oxidoreductase activity of purified CIII₂CIV₂ at concentrations similar to those needed to inhibit mycobacterial growth [1]. The structural data also rationalizes the previously identified resistance mutations (T313I and T313A in *qcrB*), which would be expected to interfere with telacebec binding through steric hindrance or altered contact surfaces [1].

Experimental Protocols

3.1 Protein Purification and Vitrification

CIII₂CIV₂ Supercomplex Isolation Protocol (adapted from published methodologies [1] [4]):

- **Cell Culture and Membrane Preparation:** Grow *M. smegmatis* culture to mid-log phase. Harvest cells by centrifugation and disrupt using high-pressure homogenization. Isolate membranes by ultracentrifugation at 100,000 × g for 1 hour.
- **Complex Solubilization and Purification:** Solubilize membrane proteins using 1-2% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) for 2 hours at 4°C with gentle agitation. Remove insoluble material by ultracentrifugation at 100,000 × g for 30 minutes. Purify the CIII₂CIV₂ supercomplex using affinity chromatography (His-tag purification if applicable), followed by size exclusion chromatography.
- **Sample Vitrification for Cryo-EM** (adapted from [4]): Glow-discharge holey carbon grids (200 mesh Quantifoil or C-flat) to increase hydrophilicity. Apply 3-5 μL of purified CIII₂CIV₂ supercomplex (0.5-2 mg/mL) to the grid and incubate for 10-60 seconds. For telacebec-bound samples, pre-incubate protein with 50-100 μM telacebec before grid application. Blot excess sample using filter paper for 2-4 seconds. Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. Store grids in liquid nitrogen until data collection.

3.2 Cryo-EM Data Collection and Processing

Tilt-Series Acquisition and Processing Protocol (adapted from [1] [2] [5]):

- **Microscope Setup:** Use a 300 keV transmission electron microscope equipped with a field emission gun and direct electron detector. Employ an energy filter with a 20 eV slit to remove inelastically scattered electrons, particularly important for thicker regions at high tilt angles [5].
- **Data Collection Parameters:** Collect tilt-series from -60° to $+60^\circ$ with $2-3^\circ$ increments using a dose-symmetric tilt scheme [2] [5]. Use a total dose of $80-120 \text{ e}^-/\text{\AA}^2$ distributed across the tilt-series. Set defocus range between -1.5 and $-3.0 \text{ }\mu\text{m}$. Use a pixel size of $1.0-1.5 \text{ \AA}$ at the specimen level for sufficient Nyquist sampling.
- **Image Processing and Reconstruction:** Perform motion correction using MotionCor2 or similar software [2]. Estimate contrast transfer function (CTF) parameters for each tilt image using CTFFIND4 or Gctf [2]. Align tilt-series using fiducial markers (10 nm colloidal gold) or patch-tracking algorithms in IMOD or AreTomo [2] [3]. Reconstruct tomograms using weighted back-projection (WBP) or simultaneous iterative reconstruction technique (SIRT). For single-particle analysis, perform 2D classification, 3D initial model generation, and high-resolution refinement using RELION or similar software [2] [3].

Key Technical Considerations for Cryo-ET Data Processing

Processing Step	Software Options	Critical Parameters
Motion Correction	MotionCor2, Warp, UnBlur [2]	Global and local motion correction; dose weighting
Tilt-Series Alignment	IMOD, AreTomo, Protomo [2] [3]	Fiducial or feature-based alignment; geometric correction
CTF Estimation	CTFFIND4, Gctf [2]	Per-tilt defocus estimation; astigmatism correction
Tomogram Reconstruction	IMOD, TOM Toolbox, EMAN2 [2] [3]	Weighted back-projection (WBP) or iterative methods (SIRT)
Subtomogram Averaging	RELION, PEET, Dynamo [2] [3]	Multi-reference alignment; missing wedge compensation; classification

Challenges and Advanced Solutions

Cryo-ET data processing presents several significant challenges that can limit resolution if not properly addressed. The inherently low signal-to-noise ratio (SNR) results from the need to fractionate the electron dose across multiple tilt images [2] [3]. Additionally, the limited tilt range ($\pm 60^\circ$) creates a "missing wedge" of information, leading to anisotropic resolution and reconstruction artifacts [2] [3] [5]. Beam-induced motion and mechanical stage instability can further degrade image quality [2].

Recent advances have substantially improved the capability to overcome these challenges. Deep learning algorithms now enable more accurate particle picking and classification in crowded cellular environments [3]. AI-based denoising tools like cryoCARE can enhance tomogram quality without destroying biological features [3]. For the specific analysis of telacebec binding, these technical advances were crucial for resolving the detailed interactions between the drug and its target, particularly in visualizing the two distinct menaquinol binding modes that telacebec blocks [1].

Future Perspectives

The successful application of cryo-EM to elucidate telacebec's mechanism represents a paradigm for structure-based drug discovery against challenging membrane protein targets. The structural insights provide a roadmap for developing next-generation inhibitors against the mycobacterial respiratory chain, potentially leading to compounds with improved potency and ability to overcome resistance. Furthermore, the methodologies established here are broadly applicable to other respiratory pathogens and complex membrane-embedded drug targets.

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